1-[4-Fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

PET imaging tumor specificity inflammation false-positive

1-[4-Fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, known as alovudine, 3′-deoxy-3′-fluorothymidine, or FLT, is a synthetic pyrimidine 2′,3′-dideoxynucleoside analog of thymidine. The 3′-fluoro substitution confers resistance to thymidine phosphorylase-mediated degradation while retaining substrate activity for thymidine kinase 1 (TK1), the basis for its use as the 18F-labeled PET proliferation tracer.

Molecular Formula C10H13FN2O4
Molecular Weight 244.22 g/mol
CAS No. 25526-93-6
Cat. No. B1666896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
CAS25526-93-6
Synonyms(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT
Molecular FormulaC10H13FN2O4
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F
InChIInChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)
InChIKeyUXCAQJAQSWSNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alovudine (CAS 25526-93-6) Procurement Guide: Differentiated Evidence for the Fluorothymidine PET Tracer and DNA Polymerase γ Inhibitor


1-[4-Fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, known as alovudine, 3′-deoxy-3′-fluorothymidine, or FLT, is a synthetic pyrimidine 2′,3′-dideoxynucleoside analog of thymidine [1]. The 3′-fluoro substitution confers resistance to thymidine phosphorylase-mediated degradation while retaining substrate activity for thymidine kinase 1 (TK1), the basis for its use as the 18F-labeled PET proliferation tracer [2]. Beyond imaging, alovudine is a potent inhibitor of mitochondrial DNA polymerase γ (POLG), a property that distinguishes it mechanistically from several other nucleoside reverse transcriptase inhibitors (NRTIs) [3].

Why Alovudine (CAS 25526-93-6) Cannot Be Replaced by Other Fluoropyrimidine Tracers or Standard NRTIs


Alovudine occupies a unique intersection of two functional profiles—TK1-dependent proliferation imaging and POLG-mediated mitochondrial DNA depletion—that are not reproduced by structurally or clinically related compounds. The 3′-fluoro configuration on the dideoxyribose ring dictates selective phosphorylation by cytosolic TK1 (not mitochondrial TK2), a property opposite to that of 2′-fluoro-arabino analogs such as FMAU [1]. Conversely, among clinically studied NRTIs, alovudine is one of the few that markedly depletes mtDNA via POLG inhibition, whereas zidovudine, lamivudine, emtricitabine, and abacavir produce no reduction or slight increases in mtDNA content [2]. These divergent properties mean that substituting alovudine with another fluorothymidine analog or a standard NRTI yields fundamentally different experimental outcomes in both imaging and mitochondrial toxicity assays.

Quantitative Differentiation Evidence for Alovudine (25526-93-6) Versus Closest Comparators


18F-FLT Eliminates Inflammatory False-Positive Uptake That Plagues 18F-FDG in Oncologic PET

In a direct head-to-head rodent study, 18F-FLT showed no significant uptake in turpentine-induced sterile inflammation (inflamed/healthy muscle ratio = 1.3 ± 0.4, not significantly different from unity), whereas 18F-FDG accumulated avidly in the same inflammatory lesion (ratio = 4.8 ± 1.2) [1]. In the 18F-FDG images both tumor and inflammation were visible; 18F-FLT PET visualized only the tumor [1]. This differential is critical because inflammatory uptake is a well-documented source of false-positive 18F-FDG findings in oncology [1].

PET imaging tumor specificity inflammation false-positive

FLT Retention in Proliferating Cancer Cells Exceeds FMAU by 5- to 10-Fold, Defining TK1-Dependent Proliferation Specificity

In a direct comparison using 3H-labeled tracers across four cancer cell lines (PC3, LNCaP, DU145 prostate; MD-MBA-231 breast), FMAU retention after 10 min incubation was five to ten times lower than FLT retention in rapidly proliferating cells [1]. This difference is explained by enzymatic preference: TK1 phosphorylates FLT approximately 20-fold more efficiently than FMAU, while FMAU is preferentially phosphorylated by mitochondrial TK2 [1]. Under nutritional stress, TK1 activity and FLT retention decreased, whereas FMAU retention increased [1]. TK2 inhibition decreased FMAU retention with negligible effect on FLT [1].

thymidine kinase 1 proliferation imaging FMAU comparison

Alovudine Depletes Mitochondrial DNA by >80% at Nanomolar Concentrations, Whereas AZT and Lamivudine Do Not Reduce mtDNA

In a comparative study of NRTI effects on mtDNA replication in HepG2 hepatoblastoma cells cultured for up to 16 days, alovudine, zalcitabine, didanosine, and stavudine markedly reduced mitochondrial DNA content, whereas abacavir, emtricitabine, lamivudine, and zidovudine produced slight increases in mtDNA [1]. Concordantly, in OCI-AML2 and MV4-11 acute myeloid leukemia cells, alovudine at 25 nM produced >80% reduction in mtDNA copy number after 6 days of treatment [2]. This POLG-dependent mtDNA depletion was accompanied by decreased basal oxygen consumption and reduced mtDNA-encoded respiratory chain subunits (mt-COXI, mt-COXII) [2].

mitochondrial toxicity DNA polymerase gamma NRTI comparison

FLT-SUVmax Is an Independent Prognostic Factor for Overall Survival in Pancreatic Cancer, Outperforming FDG Parameters

In a prospective pilot study of 15 treatment-naïve pancreatic cancer patients imaged with both 18F-FLT and 18F-FDG PET/CT, only FLT-SUVmax correlated with progression-free survival at univariate analysis (hazard ratio 1.306, p = 0.048) [1]. For overall survival, bivariate Cox regression demonstrated that FLT-SUVmax remained independently significant after adjustment for FDG total lesion glycolysis (HR = 1.491, p = 0.034) or for FLT total lesion proliferation (HR = 1.542, p = 0.023), whereas FDG parameters lost independent significance [1]. In a separate neoadjuvant chemoradiotherapy study in resectable/borderline resectable pancreatic ductal adenocarcinoma, the percentage reduction in FLT SUVmax post-treatment was significantly associated with pathological response (p = 0.002), while the FDG %ΔSUVmax was not (p = 0.07); the AUC for predicting response was 0.89–0.90 for FLT parameters vs. 0.86 for FDG [2].

pancreatic cancer PET prognosis FLT vs FDG

Alovudine Promotes Monocytic Differentiation of AML Cells via POLG Inhibition—A Mechanism Not Shared by AZT or 3TC

Alovudine (3′-fluoro-3′-deoxythymidine) is a thymidine dideoxynucleoside analog that inhibits the mitochondrial DNA polymerase γ (POLG) [1]. In OCI-AML2 and MV4-11 AML cell lines, alovudine treatment depleted mtDNA (>80% at 25 nM), decreased basal oxygen consumption, and reduced cell proliferation and viability [1]. Crucially, alovudine increased monocytic differentiation of AML cells as measured by CD11b upregulation, an effect also produced by genetic POLG knockdown and other chemical POLG inhibitors, but independent of reductions in oxidative phosphorylation [1]. In contrast, zidovudine (AZT) and lamivudine (3TC) do not inhibit POLG or reduce mtDNA; they produce slight increases in mtDNA content in hepatocyte models [2]. Systemic alovudine administration in an OCI-AML2 xenograft mouse model reduced leukemic growth without evidence of toxicity [1].

acute myeloid leukemia differentiation therapy polymerase gamma

Evidence-Backed Research and Industrial Application Scenarios for Alovudine (CAS 25526-93-6)


Oncologic PET Tracer Development: Tumor Proliferation Imaging Free of Inflammatory Confound

18F-FLT PET is the preferred tracer for quantifying cell proliferation in tumors situated near sites of potential inflammation (post-surgical, post-radiation, or infectious). Unlike 18F-FDG, which accumulates in both tumor and inflammation (inflamed/healthy muscle ratio 4.8 ± 1.2), 18F-FLT shows no significant inflammatory uptake (ratio 1.3 ± 0.4) [1]. This specificity is grounded in FLT's dependence on TK1, a cytosolic enzyme expressed during S-phase, rather than on glucose metabolism. Procurement of high-purity alovudine (≥98%) as the cold reference standard and precursor is essential for 18F-FLT radiosynthesis and PET center operations.

Mitochondrial DNA Depletion Studies and POLG Inhibition in Leukemia Research

Alovudine is a validated chemical probe for POLG inhibition, achieving >80% mtDNA depletion at 25 nM in AML cell lines (MV4-11) within 6 days, with concomitant reductions in mtDNA-encoded respiratory chain subunits (mt-COXI, mt-COXII) and basal oxygen consumption [2]. In contrast, zidovudine, lamivudine, and emtricitabine do not reduce mtDNA [3]. Systemically administered alovudine (50 mg/kg) reduced leukemic burden in an OCI-AML2 xenograft model without observable toxicity [2]. This makes alovudine the NRTI of choice for AML differentiation studies leveraging mitochondrial stress.

Pancreatic Cancer Prognosis and Neoadjuvant Therapy Response Assessment

In pancreatic ductal adenocarcinoma, FLT-SUVmax outperforms FDG parameters for predicting overall survival (HR 1.491 adjusted for FDG-TLG, p = 0.034) and pathological response to neoadjuvant chemoradiotherapy (%ΔSUVmax p = 0.002 for FLT vs. p = 0.07 for FDG; AUC 0.89–0.90 for FLT vs. 0.86 for FDG) [4][5]. Additionally, FLT PET is independent of glycemic status, a practical advantage in pancreatic cancer patients with impaired glucose tolerance. Procurement teams supporting clinical PET imaging trials in pancreatic cancer should prioritize FLT tracer supply.

Discrimination Between Proliferation (TK1) and Mitochondrial Stress (TK2) Imaging

Alovudine (FLT) and FMAU are both fluoropyrimidine PET tracers but report on fundamentally different biological processes. FLT retention is 5–10 times higher than FMAU in proliferating cells and is driven by TK1 activity, which decreases under nutritional stress [6]. FMAU retention increases under oxidative, reductive, or energy stress and correlates with mitochondrial mass (r² = 0.88, p = 0.006) and TK2 activity (r² = 0.87, p = 0.0002) [6]. Researchers designing studies to disentangle proliferation from mitochondrial stress must procure both FLT and FMAU, recognizing that these tracers are not interchangeable.

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